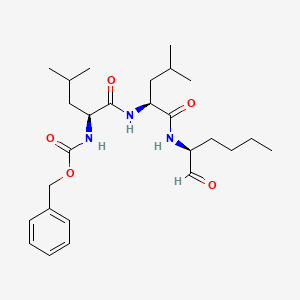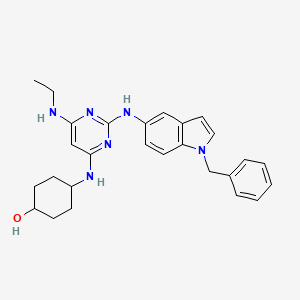![molecular formula C29H29N3O2S B10769109 (Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)
(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KIN001-155 is a compound developed by Kinarus Therapeutics, a Swiss clinical-stage biopharmaceutical company. This compound is an orally administered combination of two active pharmaceutical ingredients: pamapimod and pioglitazone. Pamapimod is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK), while pioglitazone is an activator of the peroxisome proliferator-activated receptor (PPAR) gamma. The combination of these two drugs has shown promising results in preclinical studies for its antiviral, anti-inflammatory, and anti-fibrotic activities .
Preparation Methods
KIN001-155 is synthesized by combining pamapimod and pioglitazone. Pamapimod is a small molecule inhibitor of the p38 MAP kinase signaling pathway, and pioglitazone is a marketed drug for the treatment of type 2 diabetes. The synthesis involves the preparation of each component separately, followed by their combination under specific reaction conditions to form the final compound .
Chemical Reactions Analysis
KIN001-155 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups within the compound using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
KIN001-155 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to the inhibition of the p38 MAP kinase signaling pathway and the activation of PPAR gamma.
Biology: KIN001-155 is studied for its effects on cellular responses, including inflammation and fibrosis.
Medicine: The compound has shown potential as a treatment for various diseases, including COVID-19, idiopathic pulmonary fibrosis, and other fibrotic disorders.
Industry: KIN001-155 is being developed as a therapeutic candidate with broad potential to transform numerous therapeutic areas
Mechanism of Action
KIN001-155 exerts its effects through a triple mechanism of action:
Antiviral Activity: The compound inhibits the replication of SARS-CoV-2 by blocking viral replication within the host cell.
Anti-inflammatory Activity: KIN001-155 reduces inflammation by blocking multiple cytokines and inflammatory proteins implicated in the exaggerated immune response.
Anti-fibrotic Activity: The compound reduces lung inflammation and fibrosis by inhibiting key inflammatory cytokines and chemokines
Comparison with Similar Compounds
KIN001-155 is unique due to its combination of pamapimod and pioglitazone, which provides a synergistic effect. Similar compounds include:
Pamapimod: A selective inhibitor of the p38 MAP kinase signaling pathway.
Pioglitazone: An activator of PPAR gamma used in the treatment of type 2 diabetes.
KIN001-244: Another compound developed by Kinarus Therapeutics, targeting PDK1.
The uniqueness of KIN001-155 lies in its triple mechanism of action, making it a promising candidate for the treatment of various diseases.
properties
Molecular Formula |
C29H29N3O2S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C29H29N3O2S/c1-29(2,3)23-10-12-24(13-11-23)34-15-14-32-20-22(26-8-4-5-9-27(26)32)17-21(18-30)28(33)31-19-25-7-6-16-35-25/h4-13,16-17,20H,14-15,19H2,1-3H3,(H,31,33)/b21-17- |
InChI Key |
HRLVBDKQROEDFK-FXBPSFAMSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C(=O)NCC4=CC=CS4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B10769026.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B10769028.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)


![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)


![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)
![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)

![[5-[2-[(2R,6R)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B10769128.png)
![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)